molecular formula C7H13NO B13484158 rac-1-[(1R,4R,5R)-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine

rac-1-[(1R,4R,5R)-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine

Cat. No.: B13484158
M. Wt: 127.18 g/mol
InChI Key: ALCBQTVXFSMBCU-LYFYHCNISA-N
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Description

rac-1-[(1R,4R,5R)-2-oxabicyclo[221]heptan-5-yl]methanamine is a bicyclic amine compound with a unique structure that includes an oxabicycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(1R,4R,5R)-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine typically involves the use of starting materials that can form the oxabicycloheptane ring structure. One common method involves the reaction of a suitable bicyclic precursor with an amine source under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

rac-1-[(1R,4R,5R)-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in a wide range of functionalized derivatives .

Scientific Research Applications

rac-1-[(1R,4R,5R)-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-1-[(1R,4R,5R)-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-1-[(1R,4R,5R)-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine is unique due to its specific stereochemistry and the presence of the oxabicycloheptane ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

[(1R,4R,5R)-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine

InChI

InChI=1S/C7H13NO/c8-3-5-1-7-2-6(5)4-9-7/h5-7H,1-4,8H2/t5-,6-,7+/m0/s1

InChI Key

ALCBQTVXFSMBCU-LYFYHCNISA-N

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1CO2)CN

Canonical SMILES

C1C2CC(C1CO2)CN

Origin of Product

United States

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